

The ERRy Agonist DY131: A Potent Inducer of Mitochondrial Biogenesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DY131

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[City, State] – [Date] – A growing body of evidence highlights the significant role of the synthetic molecule **DY131** in promoting mitochondrial biogenesis, the process of generating new mitochondria. As a potent and selective agonist for the Estrogen-Related Receptor γ (ERRy), **DY131** activates a key signaling cascade that enhances cellular energetic capacity. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **DY131**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism: Activation of the ERRy-TFAM Axis

DY131 exerts its pro-mitochondrial effects primarily through the activation of ERRy, an orphan nuclear receptor that is a critical regulator of cellular metabolism. Upon activation by **DY131**, ERRy directly stimulates the expression of Mitochondrial Transcription Factor A (TFAM). TFAM is a crucial protein that governs the replication and transcription of mitochondrial DNA (mtDNA), a fundamental step in mitochondrial biogenesis. This direct regulatory relationship forms the core of **DY131**'s mechanism of action in promoting the formation of new mitochondria.

Recent studies have demonstrated that treatment with **DY131** leads to a tangible increase in mitochondrial biogenesis markers. For instance, in murine models of acute kidney injury, administration of **DY131** resulted in an observable increase in mitochondrial gene copy numbers, indicative of enhanced mitochondrial proliferation.^{[1][2][3]}

Quantitative Effects of DY131 on Mitochondrial Biogenesis Markers

The following table summarizes the quantitative effects of **DY131** on key markers of mitochondrial biogenesis as reported in preclinical studies.

Marker	Model System	DY131 Concentration/Dose	Treatment Duration	Observed Effect	Reference
mtDNA Copy Number	Murine model of cisplatin-induced acute kidney injury	5 mg/kg/day (intraperitoneal)	3 days	Increased	Ma et al., 2024
TFAM Expression	Murine model of cisplatin-induced acute kidney injury	5 mg/kg/day (intraperitoneal)	3 days	Increased	Ma et al., 2024

Signaling Pathways Implicated in DY131-Mediated Mitochondrial Biogenesis

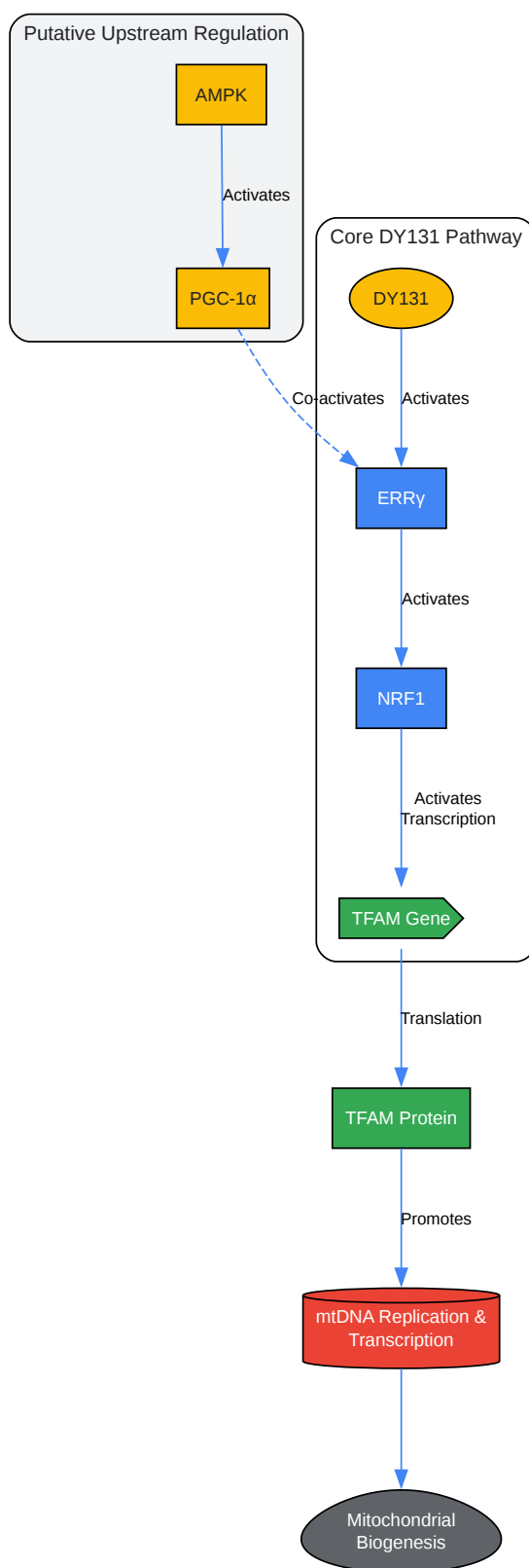
The primary signaling pathway initiated by **DY131** involves its binding to and activation of ERR γ , which then acts as a transcription factor to upregulate the expression of TFAM. However, the broader network governing mitochondrial biogenesis is complex and often involves upstream regulators such as AMP-activated protein kinase (AMPK) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α). While direct evidence linking **DY131** to AMPK activation is still emerging, the established interplay between AMPK, PGC-1 α , and ERR γ suggests a potential for crosstalk.

Below are diagrams illustrating the core **DY131** signaling pathway and a broader, putative pathway involving upstream regulators.



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Caption: Core signaling pathway of **DY131**-induced mitochondrial biogenesis.



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Caption: Expanded putative signaling network for **DY131**'s effect.

Detailed Experimental Protocols

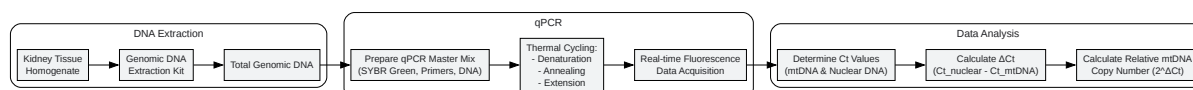
To facilitate the replication and further investigation of **DY131**'s effects, this section provides detailed methodologies for key experiments.

In Vivo Murine Model of Acute Kidney Injury

- **Animal Model:** Male C57BL/6 mice.
- **DY131 Administration:** **DY131** is dissolved in a vehicle solution (e.g., DMSO and polyethylene glycol). Mice are pretreated with **DY131** via intraperitoneal injection at a dose of 5 mg/kg/day for 3 consecutive days prior to the induction of acute kidney injury.[4]
- **Induction of Acute Kidney Injury (AKI):** AKI can be induced by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).
- **Sample Collection:** Kidneys are harvested at a specified time point (e.g., 72 hours) after cisplatin injection for subsequent analysis.

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol is adapted from standard procedures for relative mtDNA quantification.



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Caption: Workflow for mtDNA copy number quantification by qPCR.

- **DNA Extraction:** Total DNA is isolated from kidney tissue using a commercial DNA extraction kit according to the manufacturer's instructions.

- **Primer Design:** Primers are designed to amplify a specific region of a mitochondrial gene (e.g., mt-Nd1) and a single-copy nuclear gene (e.g., β -actin) for normalization.
- **qPCR Reaction:** Real-time quantitative PCR is performed using a SYBR Green-based master mix. A typical reaction mixture includes:
 - SYBR Green Master Mix (2x)
 - Forward Primer (10 μ M)
 - Reverse Primer (10 μ M)
 - Template DNA (e.g., 10-50 ng)
 - Nuclease-free water
- **Thermal Cycling Conditions:**
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
- **Data Analysis:** The relative mtDNA copy number is calculated using the $\Delta\Delta$ Ct method, normalizing the Ct value of the mitochondrial gene to the Ct value of the nuclear gene.

Western Blot Analysis for Protein Expression

- **Protein Extraction:** Kidney tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein (e.g., 20-40 μ g) are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:**

- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is incubated with primary antibodies against TFAM, PGC-1 α , NRF1, or a loading control (e.g., GAPDH, β -actin) overnight at 4°C.
- The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.

Conclusion

DY131 represents a valuable pharmacological tool for the investigation of mitochondrial biogenesis and its role in various physiological and pathological states. Its specific activation of the ERR γ -TFAM signaling axis provides a direct mechanism for enhancing mitochondrial content and function. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting ERR γ -mediated mitochondrial biogenesis in a range of diseases characterized by mitochondrial dysfunction. Further research is warranted to fully elucidate the upstream regulatory networks that may influence **DY131**'s activity and to translate these preclinical findings into clinical applications.

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- To cite this document: BenchChem. [The ERRy Agonist DY131: A Potent Inducer of Mitochondrial Biogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241580#dy131-s-effect-on-mitochondrial-biogenesis]

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